Songoramin

Übersicht

Beschreibung

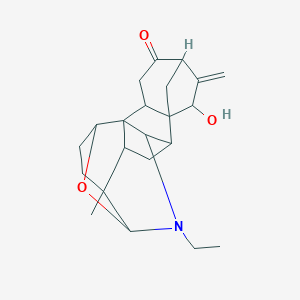

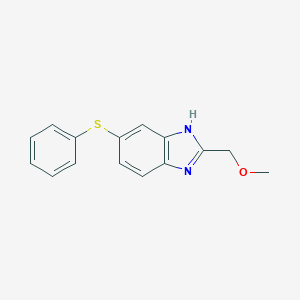

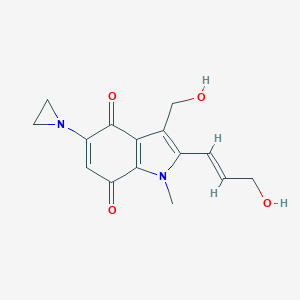

Songoramine is a diterpenoid alkaloid that was first isolated from the roots of Aconitum szechenyianum Gay . It belongs to the napelline skeletal class of diterpenoid alkaloids and has the molecular formula C22H29NO3 . Songoramine is known for its complex molecular structure, which includes multiple six-membered and five-membered rings . This compound has been studied for its potential medicinal properties, particularly in traditional Chinese medicine for the treatment of pain, inflammation, and certain neuronal disorders .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Songoramine, a napelline skeletal diterpenoid alkaloid , primarily targets the hERG K+ channel and MAPK14 . The hERG K+ channel plays a crucial role in cardiac repolarization, and its inhibition can lead to cardiac arrhythmias. MAPK14, also known as p38 alpha, is involved in cellular responses to stress and inflammation.

Mode of Action

Songoramine interacts with its targets through hydrogen bonding . In the case of MAPK14, the binding energy between songoramine and MAPK14 is -7.83 kcal/mol, indicating a strong binding affinity . This interaction can lead to changes in the activity of these targets, potentially influencing cellular processes.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Songoramine are not yet fully understood. It is known that Songoramine interacts with various biomolecules. For instance, it has been found to have high binding to mitogen-activated protein kinase p38 alpha (MAPK14) and matrix metallopeptidase (MMP)9 . These interactions suggest that Songoramine could play a role in various biochemical reactions.

Cellular Effects

It has been suggested that Songoramine could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that Songoramine exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

It is known that the compound is non-toxic and does not cause adverse effects at high doses .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound is transported and distributed within cells and tissues .

Subcellular Localization

It is known that the compound is localized in specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of songoramine typically involves the extraction from natural sources, specifically the roots of Aconitum szechenyianum Gay . The process begins with the collection and drying of the roots, followed by wetting with ammonium hydroxide solution. The wetted roots are then refluxed with chloroform to extract the alkaloids . The chloroform-soluble portion is acidified with hydrochloric acid to isolate songoramine .

Industrial Production Methods: the extraction process can be scaled up by increasing the quantities of reagents and solvents used in the laboratory preparation method .

Analyse Chemischer Reaktionen

Types of Reactions: Songoramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of songoramine can be achieved using hydrogen gas in the presence of a platinum catalyst.

Substitution: Substitution reactions involving songoramine often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of songoramine .

Vergleich Mit ähnlichen Verbindungen

- Aconitine

- Songorine

- 15-acetylsongorine

Songoramine’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSPOBAEOOLGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

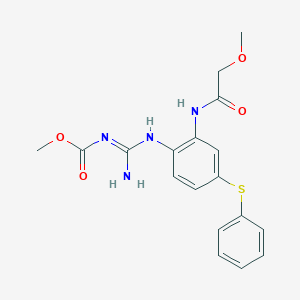

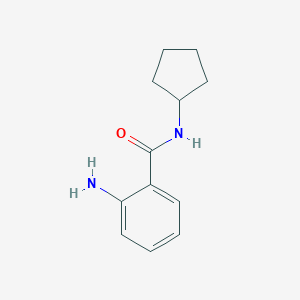

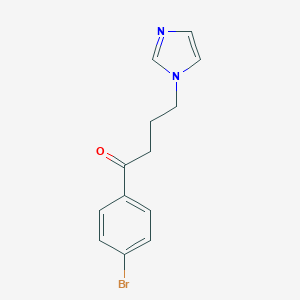

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)